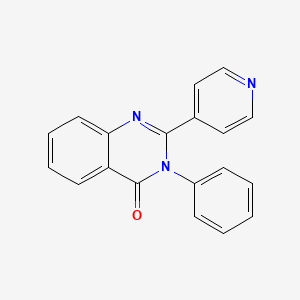![molecular formula C18H34CuN4O8 B14666386 Copper;[1-carboxy-5-(ethoxycarbonylamino)pentyl]azanide CAS No. 41582-42-7](/img/structure/B14666386.png)
Copper;[1-carboxy-5-(ethoxycarbonylamino)pentyl]azanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper;[1-carboxy-5-(ethoxycarbonylamino)pentyl]azanide is a complex organic compound that features a copper ion coordinated with a carboxylate and an ethoxycarbonylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Copper;[1-carboxy-5-(ethoxycarbonylamino)pentyl]azanide typically involves the reaction of copper salts with organic ligands containing carboxylate and ethoxycarbonylamino groups. One common method is the reaction of copper(II) acetate with 1-carboxy-5-(ethoxycarbonylamino)pentylamine under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent at a specific pH to ensure the proper coordination of the ligands to the copper ion .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated pH control, and advanced purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Copper;[1-carboxy-5-(ethoxycarbonylamino)pentyl]azanide can undergo various chemical reactions, including:
Oxidation: The copper ion can participate in redox reactions, where it alternates between different oxidation states.
Substitution: The ligands coordinated to the copper ion can be substituted with other ligands under appropriate conditions.
Complexation: The compound can form complexes with other metal ions or organic molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by altering the pH of the solution.
Complexation: Various organic ligands and metal salts can be used to form new complexes.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of copper(III) complexes, while substitution reactions may yield new copper-ligand complexes .
Scientific Research Applications
Copper;[1-carboxy-5-(ethoxycarbonylamino)pentyl]azanide has several applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and in the study of coordination chemistry.
Biology: The compound is investigated for its potential biological activity, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving metal ion dysregulation.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of Copper;[1-carboxy-5-(ethoxycarbonylamino)pentyl]azanide involves its ability to interact with biological molecules and metal ions. The copper ion can participate in redox reactions, generating reactive oxygen species that can damage cellular components. Additionally, the compound can bind to proteins and enzymes, altering their activity and function .
Comparison with Similar Compounds
Similar Compounds
Copper(II) acetate: A simpler copper compound used in similar applications.
Copper(II) sulfate: Another copper salt with widespread use in chemistry and industry.
Copper(II) chloride: Known for its use in organic synthesis and as a catalyst.
Uniqueness
Its ability to form stable complexes with various ligands and its potential biological activity make it a compound of significant interest in research .
Properties
CAS No. |
41582-42-7 |
|---|---|
Molecular Formula |
C18H34CuN4O8 |
Molecular Weight |
498.0 g/mol |
IUPAC Name |
copper;[1-carboxy-5-(ethoxycarbonylamino)pentyl]azanide |
InChI |
InChI=1S/2C9H17N2O4.Cu/c2*1-2-15-9(14)11-6-4-3-5-7(10)8(12)13;/h2*7,10H,2-6H2,1H3,(H,11,14)(H,12,13);/q2*-1;+2 |
InChI Key |
PUJQDUIFLSMHKO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NCCCCC(C(=O)O)[NH-].CCOC(=O)NCCCCC(C(=O)O)[NH-].[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


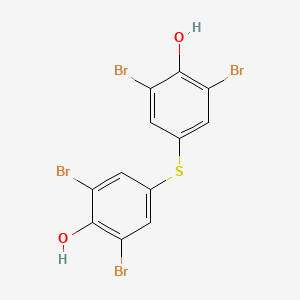
![N-phenyl-N-[(1Z,2E)-3-phenylprop-2-en-1-ylidene]amine oxide](/img/structure/B14666314.png)
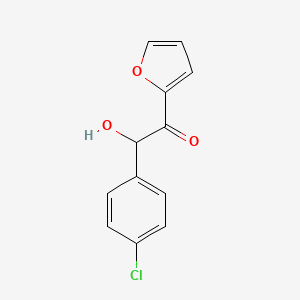
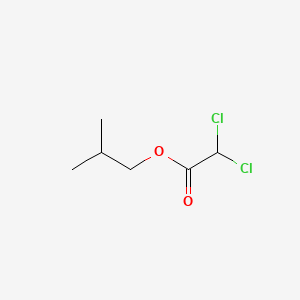
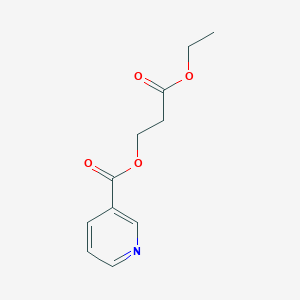
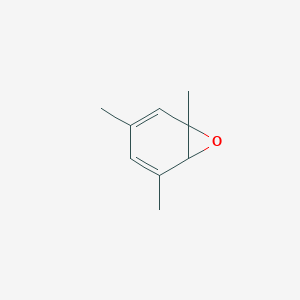
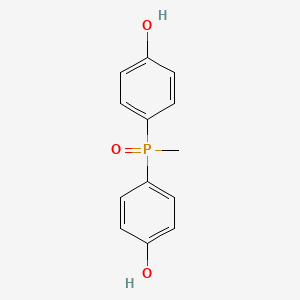


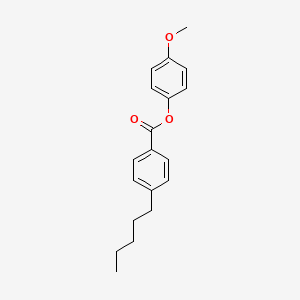

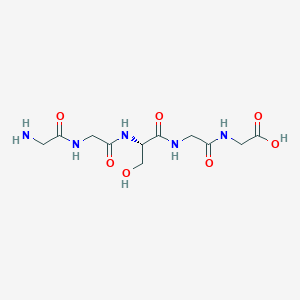
![1,1'-[[1,1'-Biphenyl]-4,4'-diyldi(hydrazin-2-yl-1-ylidene)]bis(8-aminonaphthalen-2(1H)-one)](/img/structure/B14666393.png)
